N-Boc-L-threonine Allyl Ester

Description

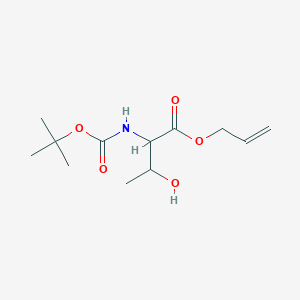

N-Boc-L-threonine allyl ester is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its structure comprises:

- L-Threonine backbone: A polar amino acid with a β-hydroxyl group, contributing to hydrogen bonding and solubility .

- tert-Butoxycarbonyl (Boc) group: A base-labile protective group for the amino (-NH₂) moiety, removable under acidic conditions (e.g., trifluoroacetic acid) .

- Allyl ester: A versatile protecting group for the carboxylic acid (-COOH), cleavable via palladium-catalyzed deallylation under mild conditions .

This compound is pivotal in solid-phase peptide synthesis (SPPS) for introducing threonine residues while enabling orthogonal deprotection strategies. Its allyl ester functionality also facilitates post-synthetic modifications, such as conjugation to polymers or functionalized biomolecules .

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C12H21NO5/c1-6-7-17-10(15)9(8(2)14)13-11(16)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16) |

InChI Key |

VVNKBQFEVZGZNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-L-threonine Allyl Ester can be synthesized through a series of chemical reactions starting from L-threonine. The process typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with allyl alcohol. One common method involves the use of triphenylphosphine and diisopropylazodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions, enabling further functionalization of the amine:

-

Trifluoroacetic Acid (TFA) : Standard deprotection in dichloromethane (DCM) or dioxane removes Boc quantitatively .

-

Oxalyl Chloride/MeOH : A milder alternative for acid-sensitive substrates, achieving >90% conversion without side reactions .

Key Finding :

-

TFA-mediated deprotection can lead to trifluoroacetylation of hydroxyl groups if not carefully controlled .

Deprotection of the Allyl Ester

The allyl ester is removed via palladium-catalyzed deprotection under neutral conditions, preserving acid- or base-sensitive functionalities :

-

Conditions : Pd(PPh₃)₄ with morpholine or dimedone in THF/MeOH (1–2 hours, RT).

Side Reactions and Challenges

-

Aziridine Formation : Attempted Mitsunobu reaction with N-Boc-L-threonine allyl ester to form aziridines failed, recovering only starting material .

-

Tritylation Issues : Trityl protection of the β-hydroxyl group required precise stoichiometry to avoid β-mesylate formation during subsequent cyclization .

Table 2: Side Reaction Analysis

| Reaction | Issue | Solution | Source |

|---|---|---|---|

| Mitsunobu Aziridation | No product formation | Alternative β-mesylate route | |

| Tritylation | Trifluoroacetylation of hydroxyl | Hydrolysis under basic conditions |

Stability and Compatibility

-

Acid Stability : Stable under TFA cleavage conditions (e.g., peptide-resin cleavage) .

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) degrades the allyl ester .

Comparative Analysis of Deprotection Methods

Table 3: Deprotection Efficiency

| Method | Conditions | Selectivity | Yield | Source |

|---|---|---|---|---|

| TFA in DCM | 25°C, 1 hour | High | >95% | |

| Oxalyl Chloride/MeOH | 0°C to RT, 30 minutes | High | 90% | |

| Pd-Catalyzed Allyl Removal | Pd(PPh₃)₄, morpholine | Orthogonal | >95% |

Key Research Advancements

Scientific Research Applications

N-Boc-L-threonine Allyl Ester has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-L-threonine Allyl Ester involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other molecules. The compound’s reactivity is influenced by the presence of these protecting groups, which can be manipulated to achieve desired chemical transformations.

Comparison with Similar Compounds

Amino Acid Allyl Esters with Varied Side Chains

Key Differences :

Allyl Esters in Non-Amino Acid Contexts

Comparison with this compound :

- Stability: Amino acid allyl esters (e.g., N-Boc-threonine) are more stable than thiosulfinates like allicin, which decompose rapidly .

- Reactivity: Unlike β-keto allyl esters, amino acid derivatives avoid Carroll rearrangements, favoring direct deallylation for carboxylic acid liberation .

Material Science and Antifouling Polymers

Palladium-Catalyzed Reactions

- Allyl esters outperform acetates in coupling reactions (e.g., 85% vs. 60% yield) due to better leaving-group ability of carbonates .

Stability and Functional Group Compatibility

- Boc vs. Fmoc : Boc’s acid sensitivity avoids β-elimination risks in serine/threonine derivatives, unlike base-driven Fmoc deprotection .

- Allyl vs. Methyl Esters : Allyl esters resist hydrolysis under basic conditions, making them ideal for Fmoc-SPPS, whereas methyl esters require harsher saponification .

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-L-threonine Allyl Ester, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of N-Boc-L-threonine using allyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF. Critical parameters include:

- Base selection : Cs₂CO₃ enhances nucleophilic substitution efficiency compared to weaker bases .

- Solvent choice : DMF or THF minimizes side reactions like hydrolysis.

- Temperature : Room temperature to 40°C balances reaction rate and thermal stability of the Boc group. Yields typically range from 80–95% under optimized conditions, with purity confirmed via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., allyl group signals at δ 4.6–5.3 ppm and carbonyl resonance near δ 170 ppm) .

- FT-IR : A strong C=O stretch (~1740 cm⁻¹) and absence of free carboxylic acid O-H stretch (~2500–3300 cm⁻¹) validate successful esterification .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the expected mass (C₁₃H₂₁NO₅: theoretical [M+H]⁺ = 272.1498).

Advanced Research Questions

Q. How can Pd-catalyzed allyl ester deprotection be optimized for this compound in peptide synthesis?

Pd(0)-catalyzed deprotection (e.g., using Pd(PPh₃)₄) in the presence of scavengers like morpholine or sulfinic salts enables selective allyl ester removal without affecting the Boc group. Key considerations:

- Scavenger selection : Sulfinic salts (e.g., p-toluenesulfinic acid) in THF/H₂O mixtures reduce side reactions in sensitive penem analogues, achieving >90% yield .

- Catalyst loading : 2–5 mol% Pd ensures efficient turnover while minimizing metal contamination.

- Solvent system : A 4:1 THF/water ratio balances solubility and reaction kinetics .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Racemization is minimized by:

- Low-temperature coupling : Activating the amino acid at 0–4°C with HOBt/DIC reduces epimerization .

- Orthogonal protection : Using Fmoc/allyl ester strategies (e.g., Fmoc-Thr(Allyl)-OH) allows sequential deprotection without acidic/base conditions that risk Boc cleavage .

- Monitoring by CD spectroscopy : Circular dichroism detects chiral integrity post-synthesis.

Q. How do solvent polarity and additives influence the stability of this compound during long-term storage?

- Storage conditions : Anhydrous solvents (e.g., acetonitrile) at –20°C prevent hydrolysis.

- Additives : 0.1% (w/v) hydroquinone inhibits radical-mediated degradation of the allyl group .

- Stability assays : Accelerated aging studies (40°C/75% RH for 14 days) coupled with HPLC quantify degradation products like free threonine.

Methodological Challenges and Data Analysis

Q. How should researchers resolve contradictory data in allyl ester deprotection yields reported across studies?

Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Fe³⁺) in solvents can deactivate Pd catalysts; ICP-MS analysis identifies contaminants .

- Reaction monitoring : Real-time FT-IR or inline HPLC tracks intermediate formation, distinguishing incomplete deprotection vs. side reactions.

- Statistical validation : Replicate experiments (n ≥ 3) with ANOVA identify outliers caused by subtle parameter variations (e.g., stirring efficiency) .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.